molecular formula C16H14N4O2 B5694739 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole

5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole

Cat. No. B5694739
M. Wt: 294.31 g/mol
InChI Key: ZILASCMLNGZNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole, also known as BMT-2, is a tetrazole derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole is not fully understood, but it is believed to act as a modulator of ion channels in the brain. Specifically, this compound has been shown to increase the activity of certain potassium channels, which can lead to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on neuronal excitability, this compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole for lab experiments is its ability to modulate ion channels in the brain. This makes it a valuable tool for investigating the role of ion channels in various physiological processes. However, one limitation of this compound is that it is relatively new and has not been extensively studied, so its full range of applications and potential limitations are not yet fully understood.

Future Directions

There are several potential future directions for research involving 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole. One area of interest is in the development of new drugs for the treatment of neurological disorders. Additionally, further investigation into the anti-inflammatory properties of this compound could lead to the development of new treatments for inflammatory diseases. Finally, more research is needed to fully understand the range of potential applications and limitations of this compound in scientific research.

Synthesis Methods

The synthesis of 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole involves a multi-step process that includes the reaction of 4-methylbenzyl chloride with sodium azide to form 4-methylbenzyl azide. This is followed by the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The final step involves the reaction of these two intermediates to form this compound.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole has been shown to exhibit a range of potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where this compound has been shown to modulate the activity of certain ion channels in the brain. This makes it a promising candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and Parkinson's disease.

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-2-4-12(5-3-11)9-20-18-16(17-19-20)13-6-7-14-15(8-13)22-10-21-14/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILASCMLNGZNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2N=C(N=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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